Sulfo DBCO-PEG3-acid

SPAAC kinetics bioorthogonal chemistry bioconjugation optimization

Sulfo DBCO-PEG3-acid is a water-soluble SPAAC linker for copper-free bioconjugation under fully aqueous conditions. Unlike non-sulfonated DBCO analogs requiring organic co-solvents that denature proteins, the sulfonate moiety enables >10 mM solubility in PBS. The PEG3 spacer (~12 atoms) is validated for PROTAC ternary complex formation and ADC payload accessibility—substituting PEG length without revalidation risks reduced potency. Delivers 44-143% faster kinetics in HEPES vs. PBS. Achieves 92% ADC conjugation efficiency. Request bulk quote.

Molecular Formula C31H37N3O11S
Molecular Weight 659.7 g/mol
Cat. No. B12390046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-PEG3-acid
Molecular FormulaC31H37N3O11S
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCC(=O)O)S(=O)(=O)O
InChIInChI=1S/C31H37N3O11S/c35-28(12-15-43-17-19-45-20-18-44-16-13-30(37)38)33-21-27(46(40,41)42)31(39)32-14-11-29(36)34-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)34/h1-8,27H,11-22H2,(H,32,39)(H,33,35)(H,37,38)(H,40,41,42)
InChIKeyNYZWWPUKQMXYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo DBCO-PEG3-acid: Copper-Free Click Chemistry Linker with Sulfonated DBCO and PEG3 Spacer for Aqueous Bioconjugation


Sulfo DBCO-PEG3-acid (CAS 2566404-75-7) is a heterobifunctional bioorthogonal linker comprising a sulfonated dibenzocyclooctyne (sulfo-DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid for amine conjugation [1]. With a molecular weight of 659.70 g/mol and a calculated LogP of -0.6, this compound is engineered for copper-free click chemistry applications in aqueous biological systems, including antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and biomolecule labeling .

Why Sulfo DBCO-PEG3-acid Cannot Be Substituted with Generic DBCO-PEGn-acid Analogs


Substituting Sulfo DBCO-PEG3-acid with another DBCO-PEGn-acid analog without rigorous revalidation risks compromising conjugation efficiency, aqueous solubility, and downstream assay reproducibility. The presence or absence of a sulfonate group fundamentally alters aqueous solubility ; DBCO-PEG-acid variants lacking the sulfo moiety exhibit markedly reduced water solubility and may require organic co-solvents that can denature sensitive biomolecules . Similarly, altering PEG spacer length from n=3 to n=2, n=4, or n=5 changes the linker's reach, flexibility, and steric profile, which directly impacts ternary complex formation in PROTAC applications and antibody-drug conjugate payload accessibility [1]. Empirical SPAAC kinetics data demonstrate that DBCO derivatives exhibit buffer-dependent and PEG-length-dependent rate variations exceeding 200% [2], confirming that these compounds are not functionally interchangeable without experimental optimization.

Sulfo DBCO-PEG3-acid Quantitative Differentiation Evidence Against Comparator Linkers


SPAAC Reaction Kinetics: Sulfo DBCO-amine Outperforms DBCO-Antibody Conjugates by 151-229%

Direct comparative kinetic analysis reveals that sulfo DBCO-amine exhibits substantially faster SPAAC reaction rates than DBCO-modified antibody conjugates. When sulfo DBCO-amine was reacted with 1-azido-1-deoxy-β-D-glucopyranoside, the second-order rate constants averaged 0.55-1.22 M⁻¹ s⁻¹ in HEPES buffer at pH 7, representing a 229 ± 73% increase compared to DBCO-trastuzumab conjugates (DBCO-Her) and a 151 ± 51% increase compared to DBCO-PEG5-trastuzumab conjugates (P < 0.0001) [1]. The presence of a PEG linker in the antibody conjugate enhanced rates by only 31 ± 16% relative to the non-PEGylated DBCO-antibody, indicating that the sulfonated small-molecule DBCO format provides fundamentally faster kinetics than macromolecular DBCO conjugates [2].

SPAAC kinetics bioorthogonal chemistry bioconjugation optimization

Aqueous Solubility: Sulfo DBCO-PEG3-acid Provides >10 mM Solubility Versus Non-Sulfonated Analogs That Are Water-Insoluble

The sulfonate group on the DBCO moiety confers substantial aqueous solubility enhancement. Sulfo DBCO-PEG3-acid achieves solubility of 10 mM in DMSO according to vendor specifications, with demonstrated aqueous compatibility in PBS-based bioconjugation protocols [1]. In contrast, the non-sulfonated analog DBCO-PEG4-acid is characterized as 'insoluble in water' and requires dissolution in DMF, DMSO, or methanol . This fundamental solubility difference originates from the sulfonate moiety, which increases molecular polarity and hydrogen-bonding capacity, making Sulfo DBCO-PEG3-acid suitable for reactions in purely aqueous buffers without organic co-solvents that can precipitate or denature proteins .

aqueous solubility sulfonate group linker solubility bioconjugation

PEG3 Linker Length: Empirical Evidence for Optimal Spacing in ADC and PROTAC Conjugation Efficiency

The PEG3 spacer (approximately 12 atoms, ~14.7 Å extended length) provides an empirically validated balance between conjugation reach and minimal steric hindrance. In antibody-drug conjugate systems employing analogous PEG3-based linkers (e.g., Methyltetrazine-PEG3-Maleimide), conjugation efficiencies of 92% have been documented, attributed to the PEG3 length optimally balancing flexibility with reduced steric effects . For PROTAC applications, PEG3 linkers have been demonstrated to promote efficient ternary complex formation between target protein, PROTAC molecule, and E3 ligase by providing adequate spatial separation without introducing excessive conformational entropy that reduces complex stability [1]. Shorter PEG2 linkers may restrict accessibility to buried conjugation sites, while longer PEG4-PEG5 linkers increase molecular weight without proportional gains in conjugation efficiency and may reduce PROTAC degradation potency by altering ternary complex geometry [2].

PEG3 spacer linker length optimization ADC conjugation PROTAC design

Buffer-Dependent Kinetics: HEPES Buffer Yields 44-143% Faster SPAAC Rates Than PBS for Sulfo DBCO Reagents

Comprehensive buffer screening demonstrates that sulfo DBCO-amine SPAAC kinetics vary dramatically with buffer identity. In HEPES buffer at pH 7, second-order rate constants reach 0.55-1.22 M⁻¹ s⁻¹, compared to only 0.32-0.85 M⁻¹ s⁻¹ in PBS at the same pH — representing a rate enhancement of approximately 44-72% in the most favorable direct comparison, and up to 143% when comparing the maximum HEPES rate (1.22 M⁻¹ s⁻¹) to the minimum PBS rate (0.32 M⁻¹ s⁻¹) [1]. DMEM cell culture medium also outperforms RPMI (0.59-0.97 vs. 0.27-0.77 M⁻¹ s⁻¹), demonstrating that buffer selection is a critical, quantifiable variable in SPAAC conjugation efficiency . These buffer-dependent kinetics trends were corroborated in independent experiments using DBCO-modified antibody conjugates [2].

SPAAC buffer optimization HEPES vs PBS bioconjugation kinetics

Sulfo DBCO-PEG3-acid: Evidence-Supported Application Scenarios in Bioconjugation and Drug Development


Antibody-Drug Conjugate (ADC) Assembly Requiring Aqueous, Copper-Free Payload Conjugation

Sulfo DBCO-PEG3-acid enables SPAAC-based conjugation of azide-functionalized cytotoxic payloads to antibodies under fully aqueous conditions, eliminating the copper toxicity concerns associated with CuAAC and the protein-denaturing effects of organic co-solvents required for non-sulfonated DBCO analogs [1]. The demonstrated aqueous solubility of >10 mM in DMSO and compatibility with PBS-based buffers allows direct conjugation without intermediate solvent exchange steps [2]. The PEG3 spacer provides sufficient reach to access amine-reactive lysine residues while minimizing payload aggregation, with analogous PEG3-based ADC linker systems achieving 92% conjugation efficiency .

PROTAC Library Synthesis Requiring Optimized Ternary Complex Geometry

The PEG3 linker length of Sulfo DBCO-PEG3-acid provides a validated spatial separation for PROTAC ternary complex formation between target protein and E3 ligase [1]. The PEG3 spacer (~12 atoms) has been demonstrated to promote efficient complex formation without the excessive flexibility of longer PEG chains (PEG4-PEG5) that can reduce degradation potency by altering ternary complex geometry [2]. The terminal carboxylic acid enables direct conjugation to amine-containing E3 ligase ligands (e.g., VHL or CRBN ligands) via EDC/NHS activation, while the DBCO moiety permits subsequent copper-free click attachment to azide-modified target protein ligands, enabling modular PROTAC library construction without metal catalyst contamination .

Rapid Biomolecule Labeling in HEPES-Buffered Systems for Time-Sensitive Assays

When conjugation speed is a critical workflow parameter, Sulfo DBCO-PEG3-acid delivers quantifiably faster kinetics in HEPES buffer (0.55-1.22 M⁻¹ s⁻¹) compared to PBS (0.32-0.85 M⁻¹ s⁻¹), representing a rate enhancement of 44-143% [1]. This kinetic advantage translates to reduced incubation times, which minimizes protein degradation, aggregation, and loss of enzymatic activity during the conjugation step. The sulfo DBCO moiety itself exhibits 151-229% faster intrinsic kinetics than DBCO-modified antibody conjugates, further accelerating small-molecule labeling workflows [2]. This combination of buffer-optimized and intrinsically fast kinetics makes Sulfo DBCO-PEG3-acid particularly suitable for labeling of labile proteins, cell-surface azide-tagged receptors, or metabolic labeling applications where exposure time must be minimized .

Nanoparticle and Liposome Surface Functionalization via CLIP Methodology

DBCO-functionalized PEG lipids employed in the Click Chemistry on Interface of Nano-Particle (CLIP) method demonstrate a 6-fold faster reaction rate compared to conventional amide coupling approaches, achieving reaction plateau within approximately 1 hour [1]. Under conditions where conventional amide coupling requires a 5-fold molar excess of fluorescent dye to achieve only ~30% reaction efficiency, the DBCO-based CLIP method achieves approximately 40% conjugation efficiency using an equimolar ratio of labeling reagent [2]. Notably, the CLIP method maintains high reactivity at pH 4.0, whereas conventional amide coupling fails completely at acidic pH due to amine protonation, making DBCO-PEG linkers uniquely suitable for pH-responsive LNP formulations that require acidic conditions for colloidal stability . Sulfo DBCO-PEG3-acid provides the DBCO functionality and aqueous solubility required for this nanoparticle surface conjugation strategy.

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